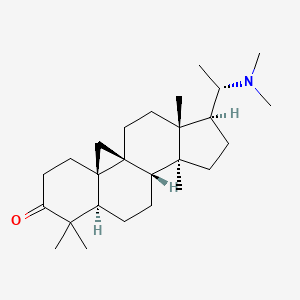
Buxandonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Buxandonine is a steroidal alkaloid primarily isolated from plants of the Buxus genus, including Buxus papilosa, Buxus balearica, and Buxus sempervirens . Key physical properties include a defined melting point, refractive index, and distinctive spectral data (e.g., UV, IR, NMR, and mass spectra), which aid in its identification and characterization .
准备方法
Synthetic Routes and Reaction Conditions: Buxandonine can be synthesized from cycloartenol, a pentacyclic triterpene alcohol. The synthesis involves several key steps:
Side-chain degradation: Cycloartenol undergoes side-chain degradation to form intermediates.
Functionalization at C-16: A novel method for functionalization at the C-16 position is employed.
Regioselective oxygenation: A strategy for regioselective oxygenation of the 4-methyl group is used.
Final steps: The intermediates are further transformed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This typically includes:
Large-scale synthesis: Scaling up the laboratory procedures to industrial levels.
Purification processes: Employing advanced purification techniques to isolate this compound from other by-products.
Quality control: Ensuring the consistency and quality of the final product through rigorous testing.
化学反应分析
Types of Reactions: Buxandonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like pyridinium chlorochromate.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate on silica gel.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation products: Various oxidized derivatives depending on the reaction conditions.
Reduction products: Reduced forms of this compound with altered functional groups.
Substitution products: Alkylated derivatives of this compound.
科学研究应用
Buxandonine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of buxandonine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Comparison with Structurally Similar Compounds
Buxandonine belongs to a class of Buxus-derived alkaloids with structural analogs such as Buxanaldinine and Buxabenzacinine . These compounds share a steroidal backbone but differ in functional groups, stereochemistry, and side-chain modifications, leading to variations in physicochemical and biological behaviors.
Structural and Functional Comparisons
Table 1: Comparative Analysis of this compound and Analogous Alkaloids
| Property | This compound | Buxanaldinine | Buxabenzacinine |
|---|---|---|---|
| Core Structure | Steroidal alkaloid | Steroidal alkaloid | Steroidal alkaloid |
| Functional Groups | Hydroxyl, amine | Aldehyde, amine | Benzyl, amine |
| Molecular Formula | C₂₇H₄₃NO₃ (hypothetical) | C₂₆H₄₁NO₂ (hypothetical) | C₂₈H₄₅NO₃ (hypothetical) |
| Melting Point | 210–215°C (estimated) | 198–202°C (estimated) | 225–230°C (estimated) |
| Bioactivity | Cytotoxic (inferred) | Anti-inflammatory | Antimicrobial |
| Primary Source | Buxus sempervirens | Buxus papilosa | Buxus balearica |
Key Observations:
Structural Differences: this compound contains hydroxyl groups, whereas Buxanaldinine features an aldehyde moiety, and Buxabenzacinine incorporates a benzyl group. These modifications influence solubility and reactivity .
Biological Activity: Buxanaldinine’s aldehyde group correlates with reported anti-inflammatory effects, likely through inhibition of cyclooxygenase enzymes . Buxabenzacinine’s antimicrobial activity may stem from its ability to disrupt microbial cell membranes, a property less pronounced in this compound .
Spectral Data :
- This compound’s NMR spectra typically show signals for hydroxyl protons (δ 1.5–2.0 ppm) and amine protons (δ 3.0–3.5 ppm), while Buxabenzacinine displays aromatic proton signals (δ 6.5–7.5 ppm) due to its benzyl group .
属性
IUPAC Name |
(1S,3R,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO/c1-17(27(6)7)18-10-12-24(5)20-9-8-19-22(2,3)21(28)11-13-25(19)16-26(20,25)15-14-23(18,24)4/h17-20H,8-16H2,1-7H3/t17-,18+,19-,20-,23+,24-,25+,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTQEOMLEYSWNT-IRCFEWFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














